molecular formula C21H26N2O2 B278481 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide

4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide

Cat. No. B278481
M. Wt: 338.4 g/mol
InChI Key: BJXAEPNPZOHHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that is commonly used in scientific research. It is a selective inhibitor of the protein kinase B (PKB) pathway, which is involved in many cellular processes, including cell growth, survival, and metabolism.

Mechanism Of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the inhibition of the 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide pathway. 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide is a serine/threonine kinase that is activated by various growth factors and cytokines. Once activated, 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide phosphorylates downstream targets that are involved in cell growth, survival, and metabolism. By inhibiting 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide, 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide can disrupt these cellular processes and provide insights into the role of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide are dependent on the specific cellular context in which it is used. In general, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide inhibition has been linked to changes in lipid metabolism and mitochondrial function.

Advantages And Limitations For Lab Experiments

One advantage of using 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is its selectivity for the 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide pathway. This allows researchers to specifically study the effects of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide inhibition without interfering with other cellular processes. Additionally, this compound has been optimized for high yields and purity, which makes it a reliable tool for scientific research. However, one limitation of using this compound is that it may not accurately reflect the effects of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide inhibition in vivo. Additionally, the effects of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide inhibition may vary depending on the specific cell type and experimental conditions used.

Future Directions

There are several future directions for research involving 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide. One area of interest is the role of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide in aging and age-related diseases. It has been suggested that 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide inhibition may have anti-aging effects, and further research is needed to explore this possibility. Additionally, this compound may be useful in the development of new cancer therapies that target the 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide pathway. Finally, the effects of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide inhibition on other cellular processes, such as autophagy and inflammation, warrant further investigation.

Synthesis Methods

The synthesis of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide involves several steps. First, 4-morpholinylphenylamine is reacted with tert-butyl isocyanate to form 4-tert-butyl-N-(4-morpholinyl)benzamide. This intermediate is then reacted with 2-bromoacetophenone to form the final product, 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide has been widely used in scientific research as a tool to study the 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide pathway. This compound is a selective inhibitor of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide, which makes it useful for studying the role of this pathway in various cellular processes. It has been used in studies on cancer, diabetes, and other diseases where the 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide pathway is involved. Additionally, this compound has been used to study the effects of 4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide inhibition on cell growth, survival, and metabolism.

properties

Product Name

4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O2/c1-21(2,3)17-10-8-16(9-11-17)20(24)22-18-6-4-5-7-19(18)23-12-14-25-15-13-23/h4-11H,12-15H2,1-3H3,(H,22,24)

InChI Key

BJXAEPNPZOHHLZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.